molecular formula C22H21N5O2S B10805699 2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B10805699
M. Wt: 419.5 g/mol
InChI Key: UNEUPUXKCHOEPP-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 2,4-dimethylphenyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-linked acetamide moiety modified with a furan-2-ylmethyl group. The furan and pyridine heterocycles enhance its capacity for hydrogen bonding and π-π interactions, which are critical for target binding in biological systems .

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H21N5O2S/c1-15-7-8-19(16(2)11-15)27-21(17-5-3-9-23-12-17)25-26-22(27)30-14-20(28)24-13-18-6-4-10-29-18/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

UNEUPUXKCHOEPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)C4=CN=CC=C4)C

Origin of Product

United States

Biological Activity

The compound 2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide (CAS No. 568543-91-9) is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N5O3SC_{24}H_{21}N_{5}O_{3}S, with a molecular weight of 459.52 g/mol. The structure features a triazole ring, a pyridine moiety, and a furan substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H21N5O3S
Molecular Weight459.52 g/mol
CAS Number568543-91-9
SolubilityNot specified

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the triazole ring contributes to this activity by interfering with the synthesis of nucleic acids in microbial cells .

Antitumor Activity

The compound has demonstrated promising antitumor effects in vitro. A study evaluated its cytotoxicity against several cancer cell lines, revealing an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The mechanism appears to involve apoptosis induction through mitochondrial pathways and disruption of cell cycle progression .

The biological activity of this compound is largely attributed to its ability to interact with specific proteins involved in cell signaling and proliferation. Molecular docking studies suggest that it binds effectively to targets such as Bcl-2 and other oncogenic proteins, leading to the inhibition of tumor growth .

Case Studies

  • Cytotoxicity Assay : In a study involving human cancer cell lines (A431 and Jurkat), the compound exhibited significant cytotoxicity with IC50 values indicating potent activity compared to established drugs. The structure-activity relationship (SAR) analysis highlighted the importance of the 2,4-dimethylphenyl group in enhancing activity .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed that derivatives of this compound had comparable efficacy to traditional antibiotics such as norfloxacin. The electron-donating groups on the phenyl ring were found to be crucial for antimicrobial potency .

Comparison with Similar Compounds

Key Structural Insights:

  • Pyridine Position : Pyridin-3-yl (target compound) vs. pyridin-4-yl (OLC-12) alters electronic density, affecting receptor binding .
  • Aromatic Substituents : 2,4-Dimethylphenyl (target) enhances lipophilicity compared to fluorinated () or sulfonamide () analogs, influencing membrane permeability .
  • Furan vs. Other Heterocycles : The furan-2-ylmethyl group (target) may confer distinct anti-exudative effects compared to phenyl or pyridinyl derivatives, as seen in and .

Pharmacological Activity Comparison

Anti-Exudative and Anti-Inflammatory Profiles

  • Target Compound: Predicted activity based on furan-containing analogs (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides), which showed 34–42% inhibition of edema at 10 mg/kg in rat models .
  • AS111 (): Demonstrated 1.28× higher potency than diclofenac sodium in formalin-induced edema models, attributed to the pyridin-2-yl and 3-methylphenyl groups .
  • Fluorinated Analogs (): N-(2,4-difluorophenyl) derivatives exhibited moderate activity (28–35% inhibition) due to enhanced bioavailability from fluorine’s electronegativity .

Table: Anti-Exudative Activity (Dose: 10 mg/kg)

Compound % Inhibition of Edema Reference Compound (Diclofenac Sodium)
Target (Predicted) 35–40% 38%
AS111 49% 38%
N-(3-Chlorophenyl) Analog 32% 38%
Furan-2-ylmethyl Derivative () 42% 38%

Physicochemical Properties

Property Target Compound VUAA-1 () AS111 ()
Molecular Weight ~434.5 g/mol ~409.5 g/mol ~367.4 g/mol
LogP (Predicted) 3.2 3.8 2.9
Hydrogen Bond Acceptors 7 6 5
Solubility (mg/mL) 0.12 (aqueous) 0.08 (aqueous) 0.15 (aqueous)
  • Lipophilicity : The target’s logP (3.2) balances membrane penetration and solubility, outperforming bulkier analogs like GPR-17 ligands (logP > 4.0) .
  • Solubility : Lower than AS111 due to the furan-2-ylmethyl group’s hydrophobicity but superior to VUAA-1 .

Preparation Methods

Preparation of (2,4-Dimethylphenyl)acetic Acid Hydrazide

(2,4-Dimethylphenyl)acetic acid (0.2 mol) is refluxed with excess ethanol (0.25 mol) for 12 hours to form the ethyl ester. Subsequent treatment with 85% hydrazine hydrate (0.3 mol) in ethanol yields the hydrazide derivative.

ParameterValue
Reaction Time6 hours
Yield85–90%
Melting Point88–90°C

Formation of Thiosemicarbazide Intermediate

The hydrazide (0.1 mol) reacts with pyridin-3-yl isothiocyanate (0.1 mol) in ethanol under reflux for 2 hours. The product precipitates as a white solid, filtered and washed with cold ethanol.

ParameterValue
Reaction Time2 hours
Yield78–82%

Cyclization to 1,2,4-Triazole-3-thiol

The thiosemicarbazide (0.05 mol) is refluxed with 10% aqueous KOH (200 mL) for 3 hours. Acidification with acetic acid precipitates the triazole-thiol, which is recrystallized from ethanol.

ParameterValue
Reaction Time3 hours
Yield80–85%
Melting Point195–198°C

Characterization Data :

  • IR (KBr) : 3275 cm⁻¹ (N–H), 1690 cm⁻¹ (C=O), 1265 cm⁻¹ (C–S).

  • ¹H-NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyridine-H), 7.89–7.21 (m, 3H, aromatic-H), 2.34 (s, 6H, CH₃).

Synthesis of N-(Furan-2-ylmethyl)chloroacetamide

The sulfanyl acetamide side chain is introduced via nucleophilic substitution. This requires the preparation of N-(furan-2-ylmethyl)chloroacetamide.

Reaction of Chloroacetyl Chloride with Furfurylamine

Furfurylamine (0.15 mol) is added dropwise to chloroacetyl chloride (0.15 mol) in dry dichloromethane at 0°C. Triethylamine (0.3 mol) neutralizes HCl, and the mixture is stirred for 2 hours.

ParameterValue
Reaction Time2 hours
Yield88–92%
Melting Point102–104°C

Characterization Data :

  • ¹H-NMR (CDCl₃) : δ 7.38 (d, 1H, furan-H), 6.32 (m, 2H, furan-H), 4.44 (d, 2H, CH₂), 4.12 (s, 2H, CH₂Cl).

Coupling of Triazole-Thiol with Chloroacetamide

The final step involves the nucleophilic substitution of the triazole-thiol with N-(furan-2-ylmethyl)chloroacetamide.

Reaction Conditions

A mixture of triazole-thiol (0.002 mol), chloroacetamide (0.002 mol), and K₂CO₃ (0.002 mol) in acetone is stirred at room temperature for 2 hours. The product is filtered and recrystallized from ethanol.

ParameterValue
Reaction Time2 hours
Yield75–83%
Melting Point208–210°C

Characterization Data :

  • IR (KBr) : 3293 cm⁻¹ (N–H), 1694 cm⁻¹ (C=O), 1136 cm⁻¹ (C–S).

  • ¹³C-NMR (DMSO-d₆) : δ 168.5 (C=O), 152.3 (triazole-C), 142.1 (furan-C), 21.4 (CH₃).

Optimization and Scalability

Solvent Screening

Replacing acetone with DMF increases the coupling reaction yield to 88% but complicates purification.

SolventYield (%)Purity (%)
Acetone75–8395–98
DMF85–8890–93

Temperature Effects

Elevating the temperature to 50°C reduces reaction time to 1 hour but risks decomposition .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1 : Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-substituted α-chloroacetamides in the presence of KOH to form the sulfanylacetamide backbone .
  • Step 2 : Paal-Knorr condensation to modify the 4th position of the triazole ring into a pyrrolium fragment, enhancing structural complexity .
  • Optimization : Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and purification via column chromatography or recrystallization .

Q. How is structural integrity and purity confirmed in academic research?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR analyze proton environments (e.g., furan methylene at δ 4.5–5.0 ppm) and carbon frameworks .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Validates empirical formula by matching calculated vs. observed C, H, N, S percentages .

Q. What in vitro models are used to assess anti-exudative activity?

  • Carrageenan-induced paw edema in rats : Compounds are administered intraperitoneally (10–50 mg/kg), with edema reduction measured via plethysmometry at 3–6 hours post-induction .
  • Cytokine profiling : ELISA assays quantify TNF-α and IL-6 levels in serum to correlate anti-inflammatory efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize anti-exudative efficacy?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO2_2) at the phenyl ring’s 4th position enhances activity by 30–40% compared to methyl/methoxy groups .
  • Triazole ring modifications : Replacing the pyridin-3-yl group with pyridin-4-yl reduces activity, suggesting steric and electronic preferences in target binding .
  • Methodology : Synthesize derivatives via parallel combinatorial libraries and screen using high-throughput in vivo models .

Q. What methodological considerations are critical for in vivo anti-inflammatory evaluation?

  • Dose-response studies : Use logarithmic dosing (e.g., 10, 20, 40 mg/kg) to establish EC50_{50} values and minimize toxicity .
  • Histopathological analysis : Post-mortem tissue sections (lung, liver) assess systemic toxicity and off-target effects .
  • Control groups : Include dexamethasone (positive control) and vehicle-only cohorts to validate assay sensitivity .

Q. How can solubility and bioavailability be enhanced in preclinical studies?

  • Prodrug strategies : Esterification of the acetamide moiety improves intestinal absorption (e.g., ethyl ester derivatives show 2.5× higher Cmax_{max} in rats) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2 to 8 hours .
  • Co-solvent systems : Use 10% DMSO in saline for intraperitoneal administration to prevent precipitation .

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